molecular formula C23H25N7O3 B2595118 2-(5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 1170175-10-6

2-(5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B2595118
CAS No.: 1170175-10-6
M. Wt: 447.499
InChI Key: OLNCGXDTMKNYDD-UHFFFAOYSA-N
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Description

2-(5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a useful research compound. Its molecular formula is C23H25N7O3 and its molecular weight is 447.499. The purity is usually 95%.
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Biological Activity

The compound 2-(5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a complex organic molecule that exhibits potential biological activities due to its unique structural features, including oxadiazole and pyrazole rings. Understanding its biological activity is crucial for its application in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C22H24N6O2C_{22}H_{24}N_{6}O_{2}, with an approximate molecular weight of 396.47 g/mol. Its structure can be broken down into several functional groups:

Functional Group Description
Oxadiazole Known for diverse biological activities, particularly in drug development.
Pyrazole Exhibits various pharmacological effects, often used in the synthesis of bioactive compounds.
Acetamide Involves nucleophilic substitution reactions, enhancing the compound's reactivity.

1. Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)

The compound has been evaluated for its inhibitory effects on AChE and BuChE, enzymes critical in neurotransmission and implicated in neurodegenerative diseases like Alzheimer's. Research indicates that derivatives containing oxadiazole moieties show significant inhibition against these enzymes.

  • IC50 Values : The compound's analogues have demonstrated varying IC50 values ranging from 12.8 µM to 99.2 µM against AChE, indicating moderate to strong inhibitory potency compared to standard drugs like Donepezil (IC50 ≈ 33.65 µM) .

2. Antioxidant Activity

Compounds with oxadiazole and pyrazole structures have been reported to possess antioxidant properties, which can protect against oxidative stress-related cellular damage. This activity is beneficial in the context of neuroprotection .

3. Neuroprotective Effects

Studies suggest that the compound may exhibit neuroprotective effects by preventing neuronal cell death through inhibition of β-secretase-1 (BACE-1) and reducing amyloid β-peptide aggregation . This mechanism is crucial for developing therapeutic agents for Alzheimer's disease.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds with oxadiazole and pyrazole structures:

  • Study on Benzoxazole-Oxadiazole Derivatives : This research found that derivatives showed IC50 values for AChE inhibition between 5.80 µM and 40.80 µM, demonstrating the potential for developing new therapeutic agents .
  • Evaluation of Substituted Pyrazoles : A study indicated that specific substitutions on pyrazole derivatives significantly enhanced their biological activities, including cholinesterase inhibition .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinities of this compound with target proteins involved in neurodegenerative diseases. These studies help elucidate potential mechanisms of action and guide further modifications to enhance efficacy .

Properties

IUPAC Name

2-[5-amino-3-(methylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N7O3/c1-13-9-10-17(32-4)16(11-13)26-18(31)12-30-20(24)19(22(25-3)28-30)23-27-21(29-33-23)15-8-6-5-7-14(15)2/h5-11H,12,24H2,1-4H3,(H,25,28)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNCGXDTMKNYDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=C(C(=N2)NC)C3=NC(=NO3)C4=CC=CC=C4C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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